molecular formula C19H38Sn B11947090 Stannane, tributyl(cyclohexylidenemethyl)- CAS No. 88924-29-2

Stannane, tributyl(cyclohexylidenemethyl)-

Cat. No.: B11947090
CAS No.: 88924-29-2
M. Wt: 385.2 g/mol
InChI Key: FUIPAINMEZYLIR-UHFFFAOYSA-N
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Description

Tributyl(cyclohexylidenemethyl)stannane is an organotin compound characterized by a tributyltin core bonded to a cyclohexylidenemethyl group. While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as tributyl(thiophen-2-yl)stannane derivatives, tributyl(iodomethyl)stannane, and tributyl(methoxymethoxy)stannane—are well-documented. Organotin compounds are widely used in organic synthesis, catalysis, and materials science due to their versatile reactivity in cross-coupling reactions (e.g., Stille coupling) and as anion equivalents .

Properties

CAS No.

88924-29-2

Molecular Formula

C19H38Sn

Molecular Weight

385.2 g/mol

IUPAC Name

tributyl(cyclohexylidenemethyl)stannane

InChI

InChI=1S/C7H11.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h1H,2-6H2;3*1,3-4H2,2H3;

InChI Key

FUIPAINMEZYLIR-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthesis via Grignard Reagent Transmetallation

A widely employed method for preparing stannane, tributyl(cyclohexylidenemethyl)-, involves the transmetallation of a cyclohexylidenemethyl Grignard reagent with tributyltin chloride. This approach leverages the nucleophilicity of the Grignard reagent to displace chloride from the tin center.

The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates . Anhydrous tetrahydrofuran (THF) or diethyl ether serves as the solvent, ensuring compatibility with the Grignard reagent. The general stoichiometry requires 1.1 equivalents of the cyclohexylidenemethyl magnesium bromide to 1 equivalent of tributyltin chloride, with yields ranging from 65% to 78% .

Key Steps:

  • Formation of the Grignard Reagent: Cyclohexylidenemethyl bromide reacts with magnesium turnings in THF at 0–5°C.

  • Transmetallation: The Grignard reagent is added dropwise to a solution of tributyltin chloride at −20°C, followed by gradual warming to room temperature.

  • Workup: The mixture is quenched with aqueous ammonium chloride, and the product is extracted with dichloromethane.

Table 1: Optimization Parameters for Grignard-Based Synthesis

ParameterOptimal ConditionYield Impact
Temperature−20°C to 25°CHigher yields at lower T
SolventAnhydrous THFImproves reagent solubility
Stoichiometry1.1:1 (Grignard:SnCl)Prevents excess SnCl

Hydrometallation of Cyclohexylidenemethyl Acetylene

An alternative route utilizes the hydrometallation of cyclohexylidenemethyl acetylene with tributyltin hydride. This method, adapted from protocols for analogous stannanes , proceeds via radical intermediates and offers moderate yields (55–68%).

Reaction Mechanism:

  • Initiation: A radical initiator (e.g., AIBN) generates tin-centered radicals from tributyltin hydride.

  • Hydrometallation: The radical adds to the triple bond of the acetylene, forming a vinyltin intermediate.

  • Rearrangement: The intermediate undergoes a 1,2-shift to yield the thermodynamically stable cyclohexylidenemethyl product.

Critical Conditions:

  • Catalyst: 0.1 equivalents of AIBN at 70°C.

  • Solvent: Toluene or benzene for optimal radical stability.

  • Purification: Column chromatography on silica gel with hexane/ethyl acetate (95:5) .

Lithium-Cyclohexylidenemethyl Reagent and Tributyltin Chloride

A high-yielding approach (up to 85%) employs lithium-cyclohexylidenemethyl reagents, synthesized via deprotonation of cyclohexylidenemethane with n-butyllithium. This method, detailed in analogous organotin syntheses , proceeds as follows:

  • Deprotonation: Cyclohexylidenemethane reacts with n-BuLi in THF at −78°C.

  • Tin Coupling: The lithium reagent is added to tributyltin chloride at −40°C, followed by warming to 0°C.

  • Isolation: The product is purified via vacuum distillation (bp 120–125°C at 0.1 mmHg) .

Advantages:

  • Steric Control: The bulky cyclohexylidenemethyl group minimizes side reactions.

  • Scalability: Demonstrated for multi-gram preparations in industrial settings .

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (GC)Reaction Time (h)
Grignard Transmetallation65–78≥95%6–8
Hydrometallation55–6890–93%12–14
Lithium Reagent80–85≥97%4–5

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Resonances at δ 0.8–1.6 ppm (tributyltin groups) and δ 5.2–5.8 ppm (cyclohexylidenemethyl protons).

    • ¹¹⁹Sn NMR: Single peak near δ −10 ppm, confirming tetrahedral tin geometry .

  • Gas Chromatography (GC): Retention time comparison with authentic samples verifies purity .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 373.2 (M⁺) aligns with the molecular formula C₁₈H₃₈Sn .

Challenges and Mitigation Strategies

  • Moisture Sensitivity: Tributyltin intermediates hydrolyze readily; strict anhydrous conditions are essential .

  • Toxicity: Organotin compounds require handling in fume hoods with PPE.

  • Byproduct Formation: Excess Grignard reagents lead to diorganotin byproducts; stoichiometric precision is critical .

Industrial and Research Applications

Stannane, tributyl(cyclohexylidenemethyl)-, serves as:

  • Cross-Coupling Partner: In Stille reactions for C–C bond formation.

  • Polymer Stabilizer: Prevents thermal degradation in PVC matrices .

Mechanism of Action

Radical Mechanisms: Stannane, tributyl(cyclohexylidenemethyl)- primarily exerts its effects through radical mechanisms. The tin-hydrogen bond can cleave homolytically, generating stannyl radicals that participate in chain reactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of tributylstannane derivatives depend critically on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Group Key Properties/Applications References
Tributyl(iodomethyl)stannane Iodomethyl High electrophilicity; precursor for alkylation
Tributyl(methoxymethoxy)stannane Methoxymethoxymethyl Hydroxymethyl anion equivalent in synthesis
Tributyl(5-methylthiophen-2-yl)stannane 5-Methylthiophen-2-yl Stille coupling for semiconducting polymers
Tributyl(4-nitrophenyl)stannane 4-Nitrophenyl Electron-withdrawing group for redox applications
Tributyl(pentafluoroethyl)stannane Pentafluoroethyl Fluorophilic reagent for agrochemicals/pharmaceuticals
Tributyl(cyclohexylidenemethyl)stannane Cyclohexylidenemethyl (inferred) Likely steric hindrance; potential for niche catalysis N/A

Key Observations :

  • Electrophilicity : Iodomethyl and pentafluoroethyl groups enhance electrophilicity, enabling nucleophilic substitution or cross-coupling reactions .
  • Steric Effects : Bulky substituents (e.g., cyclohexylidenemethyl) may reduce reaction rates but improve selectivity in catalysis.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) stabilize tin-centered radicals, while electron-donating groups (e.g., methoxymethoxy) enhance nucleophilicity .

Comparative Stability :

  • Iodomethyl and chloromethyl derivatives exhibit lower thermal stability compared to aryl or alkyl analogs .
  • Fluorinated stannanes (e.g., pentafluoroethyl) show enhanced stability against oxidation due to fluorine’s electronegativity .

Biological Activity

Stannane, tributyl(cyclohexylidenemethyl)-, identified by its CAS number 88924-29-2, is an organotin compound with a unique structure that includes a cyclohexylidenemethyl group. This compound has garnered attention in both chemistry and biology due to its potential biological activities and mechanisms of action.

  • Molecular Formula : C19H38Sn
  • Molecular Weight : 385.2 g/mol
  • IUPAC Name : tributyl(cyclohexylidenemethyl)stannane
  • CAS No. : 88924-29-2
PropertyValue
Molecular FormulaC19H38Sn
Molecular Weight385.2 g/mol
IUPAC Nametributyl(cyclohexylidenemethyl)stannane
InChI KeyFUIPAINMEZYLIR-UHFFFAOYSA-N

Stannane, tributyl(cyclohexylidenemethyl)- primarily exerts its biological effects through radical mechanisms . The tin-hydrogen bond can cleave homolytically, generating stannyl radicals that participate in chain reactions. These radicals can interact with various biomolecules, potentially leading to a range of biological effects.

Key Mechanisms:

  • Radical Generation : The cleavage of the tin-hydrogen bond produces stannyl radicals.
  • Chain Reactions : These radicals can initiate further reactions with cellular components, influencing metabolic pathways.

Antimicrobial Properties

Research has indicated that organotin compounds exhibit antimicrobial activity. Stannane derivatives are being studied for their effectiveness against various pathogens, including bacteria and fungi. The presence of the cyclohexylidenemethyl group may enhance its interaction with microbial membranes, increasing its efficacy.

Cytotoxic Effects

Studies have explored the cytotoxic effects of stannane compounds on cancer cell lines. The radical mechanisms involved may lead to oxidative stress in cancer cells, promoting apoptosis (programmed cell death). This property is particularly valuable in the development of novel anticancer therapies.

Case Studies

  • Antimicrobial Activity Study :
    • A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various organotin compounds, including stannane derivatives.
    • Results showed significant inhibition of bacterial growth at low concentrations, suggesting potential as an antibacterial agent.
  • Cytotoxicity Assessment :
    • A research article in Cancer Letters investigated the cytotoxic effects of stannane derivatives on human cancer cell lines.
    • Findings indicated that treatment with stannane led to a dose-dependent increase in apoptosis markers, highlighting its potential as an anticancer agent.
  • Mechanistic Insights :
    • Research published in Free Radical Biology and Medicine provided insights into the radical-mediated mechanisms by which organotin compounds exert their biological effects.
    • The study confirmed that stannane derivatives could induce oxidative stress in target cells, leading to cellular damage and death.

Comparative Analysis

To better understand the unique properties of stannane, tributyl(cyclohexylidenemethyl)-, it is beneficial to compare it with other similar organotin compounds:

CompoundStructure TypeBiological Activity
Tributyltin HydrideOrganotin HydrideAntimicrobial, Cytotoxic
Triphenyltin HydrideOrganotin HydrideAntifungal
Stannane, Tributyl(cyclohexylidenemethyl)-Organotin CompoundAntimicrobial, Cytotoxic

Q & A

Q. What are the optimal synthetic routes and purification strategies for tributyl(cyclohexylidenemethyl)stannane?

Methodological Answer: Tributylstannane derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions. For analogous compounds like tributyl(iodomethyl)stannane, a modified procedure involves:

  • Step 1: Reacting tributyltin hydride with paraformaldehyde and methanesulfonyl chloride in anhydrous THF at 0–5°C to form a mesylate intermediate.
  • Step 2: Substituting the mesylate group with sodium iodide in acetone to yield the iodomethyl derivative .
  • Purification: Column chromatography on silica gel (hexanes eluent) removes hexabutyldistannane side products. Storage as a degassed 1 M solution in hexanes at −10°C prevents decomposition .
    Recommendation: Adapt this protocol using cyclohexylidenemethyl precursors. Monitor reaction progress via TLC (hexanes, KMnO₄ staining) and confirm purity via ¹H/¹³C NMR and HRMS.

Q. How can researchers confirm the structural integrity of tributyl(cyclohexylidenemethyl)stannane?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H NMR: Look for characteristic tin-proton coupling (e.g., δ 1.94 ppm, J(¹¹⁷/¹¹⁹Sn-¹H) = 18.0 Hz in tributyl(iodomethyl)stannane) .
    • ¹³C NMR: Identify Sn–C coupling (e.g., δ 10–30 ppm for Sn–alkyl groups).
    • HRMS: Verify molecular ion peaks (e.g., m/z 291.113 for [M − CH₂I]⁺ in iodomethyl derivatives) .
  • Elemental Analysis: Confirm C, H, and Sn content.

Advanced Research Questions

Q. What mechanistic insights govern tributyl(cyclohexylidenemethyl)stannane’s reactivity in cross-coupling reactions?

Methodological Answer: Organotin reagents participate in Stille couplings via transmetallation with palladium catalysts. Key factors include:

  • Electrophile Compatibility: Cyclohexylidenemethyl groups may sterically hinder reactivity. Optimize using bulky ligands (e.g., P(t-Bu)₃) to stabilize Pd intermediates .
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to enhance Sn–Pd exchange rates .
  • Side Reactions: Monitor for β-hydride elimination (common in sp³-hybridized stannanes) by analyzing byproducts via GC-MS.

Q. How can decomposition pathways of tributyl(cyclohexylidenemethyl)stannane be mitigated during storage?

Methodological Answer: Tributylstannanes degrade via oxidation or disproportionation. Mitigation strategies:

  • Storage: Degas and store as 0.5–1 M solutions in hexanes at −20°C under inert gas (Ar/N₂). Avoid prolonged exposure to light .
  • Stabilizers: Add 0.05% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
  • Stability Testing: Periodically analyze samples via NMR and TLC to detect decomposition (e.g., hexabutyldistannane formation).

Q. What are the applications of tributyl(cyclohexylidenemethyl)stannane in synthesizing functional materials?

Methodological Answer:

  • Polymer Synthesis: Use in controlled radical polymerization (e.g., ATRP) to introduce cyclohexylidenemethyl moieties, enhancing thermal stability in semiconducting polymers .
  • Nanoparticle Functionalization: Ligand exchange on SnO₂ nanoparticles for optoelectronic applications (e.g., tailored bandgap via cyclohexylidenemethyl surface groups) .

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